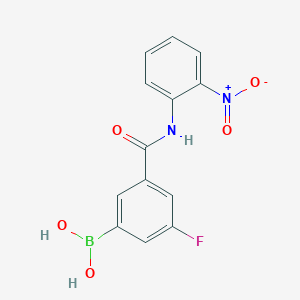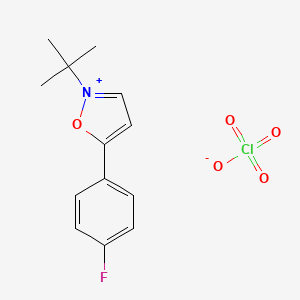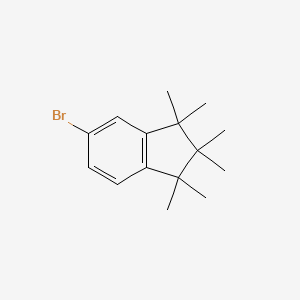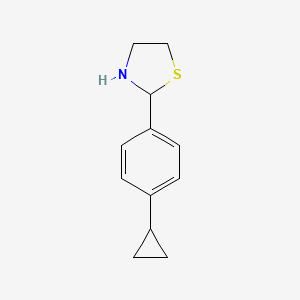
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, a carboxamide group, and a cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dimethylbenzene, under nitrogen protection, and at mild temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents involved.
化学反応の分析
Types of Reactions
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
類似化合物との比較
Similar Compounds
3-Cyanopyridine: Known for its antiproliferative activity.
2-Cyanoacetohydrazide: Used in the synthesis of heterocyclic compounds.
N-Arylmethylidene-2-cyanoacetohydrazides: Versatile intermediates for various heterocyclic systems.
Uniqueness
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide stands out due to its unique thiazolidine ring structure combined with a cyanophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
918813-25-9 |
|---|---|
分子式 |
C11H11N3OS |
分子量 |
233.29 g/mol |
IUPAC名 |
N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,8H2,(H,13,15) |
InChIキー |
FMKJVZUAIRIJQT-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1C(=O)NC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)




![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)

